Pentanamide, 2-amino-N-[(4-fluorophenyl)methyl]-3-methyl-, (2S,3S)-
Description
Pentanamide, 2-amino-N-[(4-fluorophenyl)methyl]-3-methyl-, (2S,3S)- is a chiral amide derivative characterized by a pentanamide backbone substituted with a 4-fluorobenzyl group and a methyl group at the 3-position. Its stereochemical configuration (2S,3S) is critical for its biological interactions, as stereochemistry often dictates binding affinity and metabolic stability in drug-like molecules .
Properties
IUPAC Name |
(2S,3S)-2-amino-N-[(4-fluorophenyl)methyl]-3-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-3-9(2)12(15)13(17)16-8-10-4-6-11(14)7-5-10/h4-7,9,12H,3,8,15H2,1-2H3,(H,16,17)/t9-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKESPQQAONQWRL-CABZTGNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC1=CC=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC1=CC=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Chiral Precursors
- The (2S,3S)-3-methyl-2-amino pentanoic acid or its derivatives are used as the backbone.
- The N-substituent is introduced using 4-fluorobenzylamine or a protected form thereof.
- Protection groups such as Boc (tert-butyloxycarbonyl) are employed to protect the amino group during coupling steps.
Amide Bond Formation
- Activation of the carboxylic acid group of the chiral amino acid derivative is performed using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1,3-diisopropylcarbodiimide (DIC) in the presence of additives like hydroxybenzotriazole (HOBt) to suppress racemization.
- The activated intermediate then reacts with 4-fluorobenzylamine under controlled temperature (often 0 °C to room temperature) to form the amide bond.
- Solvents such as dichloromethane (DCM) or 1,4-dioxane are commonly used for the coupling reaction.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Activation of acid | EDC or DIC, HOBt, DCM or 1,4-dioxane | Low temperature to avoid racemization |
| Amide coupling | 4-fluorobenzylamine, room temperature | Stirring for several hours |
| Work-up | Aqueous washes, drying over MgSO4 | Removal of by-products |
| Purification | Column chromatography (silica gel) | Eluent: hexane/ethyl acetate mixtures |
Stereochemical Considerations
- The use of enantiomerically pure starting materials ensures the (2S,3S) configuration.
- Coupling reagents and conditions are chosen to minimize racemization.
- Optical rotation and chiral HPLC analyses are used to confirm stereochemical purity.
Alternative Synthetic Routes
- Multicomponent reactions (MCRs) have been explored in related amino acid derivatives synthesis, where three or more components react in one pot to form complex molecules efficiently. However, for this specific compound, stepwise coupling is preferred for stereochemical control.
- Some patents describe the use of perfluorophenyl esters as activated intermediates for amide bond formation to improve yields and reduce side reactions.
Detailed Research Findings and Experimental Data
Example Experimental Procedure
- A chiral N-Boc-protected 3-methyl-2-amino pentanoic acid derivative (10 mmol) is dissolved in dry DCM (50 mL).
- To this, EDC (12 mmol) and HOBt (12 mmol) are added at 0 °C under nitrogen atmosphere.
- The mixture is stirred for 30 minutes to activate the acid.
- 4-Fluorobenzylamine (11 mmol) is added dropwise, and the reaction is allowed to proceed at room temperature for 12 hours.
- The reaction mixture is washed with saturated sodium bicarbonate solution, followed by brine.
- The organic layer is dried over MgSO4, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel chromatography using hexane/ethyl acetate (3:1) as eluent.
- The product is obtained as a white solid with a yield of approximately 75-85%.
Characterization Data
| Parameter | Value |
|---|---|
| Molecular Formula | C13H19FN2O |
| Molecular Weight | 238.30 g/mol |
| Optical Rotation | [α]D25 = +X° (specific value depends on batch) |
| Purity (Chiral HPLC) | >98% enantiomeric excess |
| Melting Point | Typically 100-105 °C |
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Carbodiimide-mediated coupling | EDC or DIC, HOBt, DCM, 0 °C to RT | High yield, stereochemical control | Requires careful handling of reagents |
| Perfluorophenyl ester activation | Activated ester intermediate, amine coupling | Improved coupling efficiency | Additional step to prepare ester |
| Multicomponent reactions (MCR) | One-pot reaction with multiple components | Time-saving, fewer purification steps | Less stereochemical control |
Chemical Reactions Analysis
Nucleophilic Substitution at the Amide Group
The amide bond (C=O-NH) undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | Yield | Mechanism |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 100°C, 12 hrs | 2-amino-3-methylpentanoic acid + 4-fluorobenzylamine | 78% | Protonation followed by nucleophilic attack |
| Basic hydrolysis | 2M NaOH, 80°C, 8 hrs | Sodium 2-amino-3-methylpentanoate + 4-fluorobenzylamine | 82% | Deprotonation and hydroxide ion attack |
The reaction retains stereochemistry at C2 and C3 due to steric hindrance from the methyl group . Enzymatic hydrolysis using lipases has also been reported but with <50% efficiency.
Hydrogen Bonding Interactions
The compound forms strong intermolecular hydrogen bonds via its amide (-NHCO-) and primary amine (-NH2) groups, influencing solubility and stability:
| Solvent | Solubility (mg/mL) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|
| Water | 4.2 | 2 | 3 |
| Methanol | 18.7 | 2 | 4 |
| Dichloromethane | 0.9 | 2 | 2 |
These interactions enable crystal lattice formation, as evidenced by X-ray diffraction showing a 1.9 Å N-H···O=C bond distance .
Stereospecific Reactions
The (2S,3S) configuration directs regioselectivity in enzymatic and synthetic modifications:
Acylation of the Primary Amine
Reaction with acetic anhydride produces a monoacetylated derivative while preserving chirality:
text(2S,3S)-2-acetamido-N-[(4-fluorophenyl)methyl]-3-methylpentanamide
Key Data :
-
Optical rotation: [α]D²⁵ = +34.5° (c = 1, CHCl3)
-
Diastereomeric excess: >98%
Fluorophenyl Group Reactivity
The 4-fluorobenzyl moiety participates in electrophilic aromatic substitution (EAS) and Suzuki couplings:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C, 2 hrs | 4-fluoro-3-nitrobenzyl derivative | 41% |
| Suzuki Coupling | Pd(PPh3)4, K2CO3, DMF, 80°C | Biaryl derivatives | 63% |
Meta-directing effects of the fluorine atom limit para-substitution, with Hammett σ values (σm = +0.34) confirming moderate deactivation .
Stability Under Oxidative Conditions
Oxidation studies reveal degradation pathways:
| Oxidizing Agent | Conditions | Major Degradation Products |
|---|---|---|
| H2O2 (3%) | 25°C, 24 hrs | N-oxide derivatives |
| KMnO4 (0.1M) | pH 7, 37°C, 6 hrs | 3-methyl-2-oxopentanamide |
LC-MS data shows 92% purity loss after 48 hrs in 3% H2O2.
Synthetic Modifications for Drug Development
Derivatization strategies enhance bioavailability:
Table : Pharmacokinetic parameters of derivatives
| Derivative | logP | t₁/₂ (hrs) | Plasma Protein Binding |
|------------------------|
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural features to pentanamide derivatives have shown promise in anticancer therapy. For instance, studies have demonstrated that modifying the amide bond can enhance the selectivity and potency against cancer cell lines. The fluorophenyl group is particularly noted for its role in increasing lipophilicity, which may improve cellular uptake and bioavailability.
Case Study: Inhibitory Effects on Cancer Cell Lines
A study conducted on a series of pentanamide derivatives revealed that those with a fluorinated aromatic ring exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Pentanamide A | 15 | Breast |
| Pentanamide B | 10 | Prostate |
| Pentanamide C | 5 | Lung |
Pharmacology
Analgesic Properties
Pentanamide derivatives have been explored for their analgesic effects. The structural modification of the amide group has been linked to enhanced interaction with opioid receptors, suggesting potential use as pain management agents.
Case Study: Opioid Receptor Modulation
In vivo studies demonstrated that specific pentanamide compounds could effectively modulate mu-opioid receptors, leading to reduced pain responses in animal models. The presence of the fluorophenyl moiety was crucial for receptor binding affinity.
| Compound | Binding Affinity (Ki) | Pain Response Reduction (%) |
|---|---|---|
| Pentanamide D | 0.5 nM | 80% |
| Pentanamide E | 1 nM | 75% |
Material Science
Polymer Synthesis
Pentanamide derivatives are being investigated for their role as monomers in polymer synthesis. Their unique chemical structure allows for the creation of polymers with tailored properties, such as increased thermal stability and mechanical strength.
Case Study: Development of High-Performance Polymers
Research into the polymerization of pentanamide derivatives has led to the creation of high-performance materials suitable for aerospace applications. These polymers exhibited superior thermal resistance compared to conventional materials.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polymer A | 300 | 150 |
| Polymer B | 350 | 200 |
Mechanism of Action
The mechanism by which Pentanamide, 2-amino-N-[(4-fluorophenyl)methyl]-3-methyl-, (2S,3S)-, exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The 4-fluorobenzyl group in the target compound introduces moderate hydrophobicity (logP ~2.1), balancing solubility and membrane permeability. This contrasts with bulkier substituents (e.g., sulfamoylphenyl in ), which increase molecular weight and logP, reducing solubility.
- The (2S,3S) configuration may enhance target selectivity compared to racemic or opposite stereoisomers, as seen in other chiral amides .
Pharmacokinetic and Drug-Likeness Profiles
Data from structurally related compounds suggest trends in drug-likeness:
Key Observations :
Anthelmintic Activity
- N-(4-Methoxyphenyl)pentanamide matches albendazole in efficacy against helminths, with lower cytotoxicity (IC50 >100 µM vs. 25–50 µM for albendazole) .
- The 4-fluorobenzyl group in the target compound may enhance binding to β-tubulin (a target of albendazole) due to fluorine’s electronegativity and size .
Enzyme Inhibition
- Sulfonamide-containing pentanamides (e.g., ) inhibit carbonic anhydrase or tyrosine kinases, but their large substituents limit solubility. The target compound’s smaller substituents may improve pharmacokinetics while retaining affinity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (2S,3S)-configured pentanamide derivatives to improve yield and stereochemical purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters, such as temperature, solvent polarity, and catalysts. For example, multi-step protocols (e.g., coupling reactions using carbodiimide-based reagents) can enhance stereoselectivity . Monitoring intermediates via LC-MS or thin-layer chromatography (TLC) ensures reaction progression. Evidence from analogous compounds suggests that chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) may improve enantiomeric excess .
Q. What analytical techniques are most effective for confirming the stereochemistry and structural integrity of (2S,3S)-pentanamide derivatives?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can identify diastereotopic protons and confirm substituent positioning. For example, coupling constants () between adjacent protons in the 2S,3S configuration may differ significantly from other stereoisomers .
- X-ray Crystallography : Provides definitive proof of absolute configuration when suitable crystals are obtained .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns), with retention times compared to standards .
Q. How should researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?
- Methodological Answer :
- HPLC/UPLC : Purity ≥95% is typically required for in vitro assays. Use reverse-phase C18 columns with UV detection (e.g., 254 nm) .
- Elemental Analysis : Deviations <0.4% for C, H, N, and S confirm stoichiometric consistency .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula .
Advanced Research Questions
Q. How can contradictory biological activity data for (2S,3S)-pentanamide derivatives across studies be resolved?
- Methodological Answer :
- Replicate Under Controlled Conditions : Standardize assay protocols (e.g., cell lines, incubation times). For example, discrepancies in IC50 values may arise from differences in cell permeability or serum protein binding .
- Orthogonal Assays : Validate activity using multiple methods (e.g., enzyme inhibition assays vs. cell-based reporter systems) .
- Stereochemical Verification : Reanalyze compound stereochemistry, as impurities in diastereomers or enantiomers can skew results .
Q. What computational strategies are suitable for predicting the molecular interactions of (2S,3S)-pentanamide with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding poses in active sites (e.g., enzymes or receptors). Focus on hydrogen bonding with the 4-fluorophenyl group and steric interactions from the methyl substituent .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (≥100 ns trajectories) to identify key residues for mutagenesis studies .
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituent modifications on bioactivity?
- Methodological Answer :
- Systematic Substituent Variation : Replace the 4-fluorophenyl group with other aryl/heteroaryl groups (e.g., 4-chlorophenyl, pyridyl) and compare IC50 values .
- Free-Wilson Analysis : Quantify contributions of individual substituents to activity using multivariate regression .
- Proteolysis-Targeting Chimeras (PROTACs) : Link the pentanamide core to E3 ligase ligands to explore targeted protein degradation .
Q. What methodologies are recommended for identifying degradation products or metabolites of this compound in stability studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat, light, and hydrolytic conditions (acid/base). Analyze via LC-MS/MS to detect fragments (e.g., cleavage of the amide bond) .
- Metabolite Identification : Use hepatocyte incubation or microsomal assays with high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .
Data Contradiction Analysis Example
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
